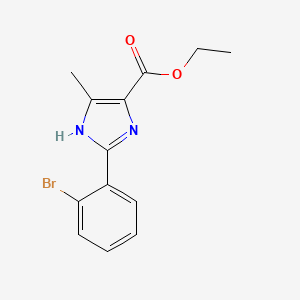

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is a chemical compound with a unique structure that includes a bromophenyl group, a methyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the reaction of a suitable aldehyde with an amine and a nitrile under acidic conditions.

Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include dehalogenated compounds.

Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- Ethyl 2-(4-bromophenyl)acetate

- Methyl 2-bromoacetate

- 2-Bromophenethyl alcohol

Comparison: Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and biological activities

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Biological Activity

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate, also known as Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 95470-42-1 |

| Appearance | Colorless to off-white solid |

| Purity | ≥ 97% (HPLC) |

Synthesis

The synthesis of this compound typically involves:

- Bromination : The precursor imidazole compound undergoes bromination at the 2-position.

- Esterification : The resulting bromo compound is then esterified with ethanol under acidic conditions.

This method ensures a high yield and purity of the final product, which can be further purified using techniques such as recrystallization or chromatography .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. In a study evaluating various compounds for their ability to disrupt the interaction between HIV integrase and LEDGF/p75, this compound demonstrated an inhibition rate exceeding the threshold of 50%, indicating its potential as an antiviral agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that derivatives of imidazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably, it has shown promise against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with significant antiproliferative effects observed .

The biological activity of this compound is attributed to its ability to inhibit specific protein interactions essential for viral replication and tumor growth. The presence of the bromine atom enhances the compound's reactivity and binding affinity to target proteins, which is crucial for its pharmacological effects .

Study on Antiviral Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of imidazole derivatives and tested their efficacy in inhibiting HIV integrase. This compound was among the compounds that exhibited over 60% inhibition in viral replication assays .

Anticancer Research

A comprehensive evaluation of various imidazole derivatives for anticancer activity revealed that those with bromine substituents showed enhanced cytotoxicity against multiple cancer cell lines. This compound was identified as one of the most potent candidates, particularly effective in inhibiting cell proliferation in vitro .

Properties

Molecular Formula |

C13H13BrN2O2 |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

ethyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

XUHHBQIYHHQSBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.